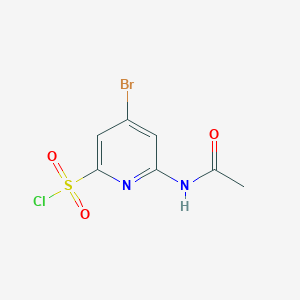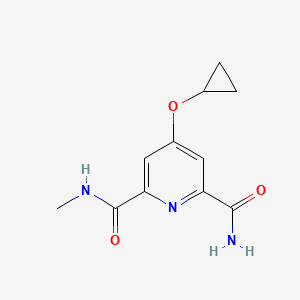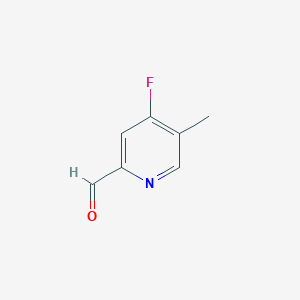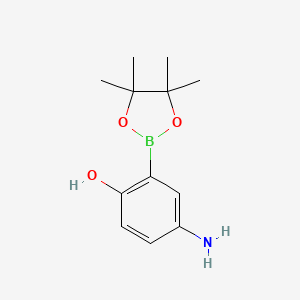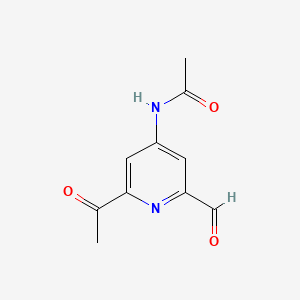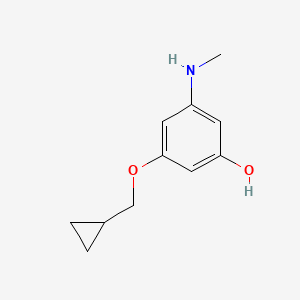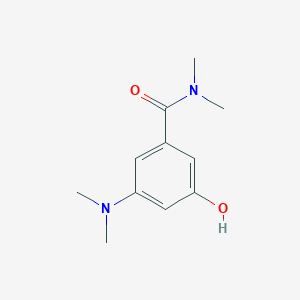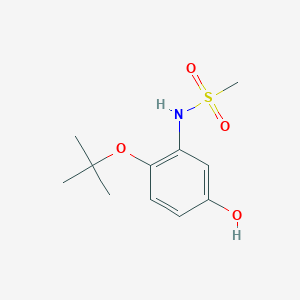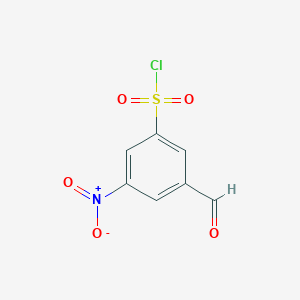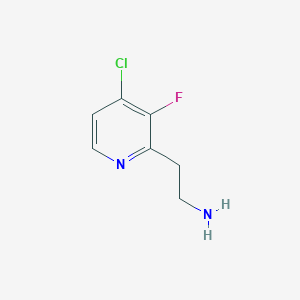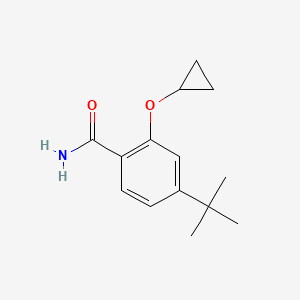
4-Tert-butyl-2-cyclopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-cyclopropoxybenzamide is an organic compound with the molecular formula C14H19NO2 It is a benzamide derivative characterized by the presence of a tert-butyl group and a cyclopropoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxybenzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
4-Tert-butyl-2-cyclopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Tert-butyl-2-cyclopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Tert-butylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Cyclopropoxybenzamide: Lacks the tert-butyl group, affecting its hydrophobicity and steric properties.
4-Tert-butyl-2-hydroxybenzamide: Contains a hydroxyl group instead of a cyclopropoxy group, altering its reactivity and solubility.
Uniqueness
4-Tert-butyl-2-cyclopropoxybenzamide is unique due to the combination of the tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
4-tert-butyl-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)9-4-7-11(13(15)16)12(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H2,15,16) |
InChIキー |
MBXNGLAFUAUFIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


